Physicochemical Profiling and Analytical Validation of (R)-tert-Butyl Pyrrolidine-3-Carboxylate
Physicochemical Profiling and Analytical Validation of (R)-tert-Butyl Pyrrolidine-3-Carboxylate
Executive Summary
(R)-tert-butyl pyrrolidine-3-carboxylate (CAS: 681288-45-9) is a highly versatile, 3D-rich chiral building block increasingly utilized in Fragment-Based Drug Discovery (FBDD). As medicinal chemistry paradigms shift away from planar, sp2-hybridized molecules toward complex sp3-rich scaffolds, the accurate physicochemical characterization of precursors becomes paramount[1]. This technical guide provides an authoritative analysis of the molecular weight (171.24 g/mol ) and boiling point (predicted 219.2 °C) of this compound, detailing the self-validating analytical protocols required to verify these parameters without inducing thermal or chemical degradation.
Quantitative Physicochemical Data
Understanding the baseline metrics of (R)-tert-butyl pyrrolidine-3-carboxylate is critical for downstream synthetic planning, particularly in parallel library generation where stoichiometric precision and solvent compatibility dictate yield.
| Property | Value | Method / Source |
| Chemical Name | (R)-tert-Butyl pyrrolidine-3-carboxylate | IUPAC Standard[2] |
| CAS Registry Number | 681288-45-9 | Chemical Databases[3] |
| Molecular Formula | C₉H₁₇NO₂ | Elemental Composition[2] |
| Molecular Weight | 171.24 g/mol | Theoretical / Mass Spectrometry |
| Boiling Point | 219.2 ± 33.0 °C | Predicted (ACD/Labs) |
| Density | 0.995 ± 0.06 g/cm³ | Predicted |
| Purity (Commercial) | ≥ 95% - 98% | HPLC / NMR |
Analytical Methodologies: Self-Validating Protocols
To ensure absolute scientific integrity, the determination of molecular weight and boiling point must be conducted using methodologies that inherently verify their own accuracy.
Molecular Weight Verification via ESI-HRMS
Causality: The tert-butyl ester group is highly susceptible to acid-catalyzed cleavage. Therefore, traditional harsh ionization methods (like Electron Impact) or highly acidic LC mobile phases (e.g., 0.1% TFA) can lead to premature fragmentation, yielding a false mass corresponding to the free carboxylic acid. Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) with a mild proton source (0.1% Formic Acid) is chosen to gently protonate the secondary amine, preserving the ester intact.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1.0 mg of the 2[2] in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
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System Calibration & Lock-Mass Setup: Infuse Leucine Enkephalin (m/z 556.2771) as an internal lock-mass standard.
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Injection: Inject 1 µL of the sample into the UHPLC system coupled to a Q-TOF mass spectrometer.
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Acquisition: Scan in positive ion mode (ESI+) from m/z 100 to 500.
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Self-Validation Check: The system continuously monitors the lock-mass signal. If the mass error of the internal standard exceeds 2 ppm due to thermal drift or electronic noise, the acquisition software automatically invalidates the scan. A valid scan will display the exact mass[M+H]+ at m/z 172.25.
Boiling Point Determination via TGA-DSC
Causality: The predicted boiling point of 219.2 °C presents a significant analytical challenge. At temperatures exceeding 150 °C, tert-butyl esters can undergo thermal elimination of isobutylene. Traditional macroscopic distillation subjects the bulk material to prolonged thermal stress, risking degradation before the true boiling point is reached. Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) requires only microgram quantities and utilizes rapid heating to outpace degradation kinetics, capturing the pure phase transition.
Step-by-Step Protocol:
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Sample Loading: Pipette 5.0 mg of the sample into a highly conductive aluminum crucible.
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Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to entirely prevent oxidative degradation.
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Thermal Ramping: Heat the sample from 25 °C to 300 °C at a rapid rate of 10 °C/min.
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Self-Validation Check: Analyze the Derivative Thermogravimetry (DTG) curve against the DSC heat flow. A true boiling point is validated only if a sharp, single-step mass loss (DTG peak) perfectly aligns with an endothermic minimum on the DSC curve. If an exothermic peak is detected alongside mass loss, it signals thermal decomposition, and the system flags the 219 °C mark as a thermal stability limit rather than a pure boiling point.
Fig 1: Self-validating analytical workflow for exact mass and boiling point determination.
Strategic Role in Drug Discovery Workflows
The precise validation of (R)-tert-butyl pyrrolidine-3-carboxylate's properties is not merely an academic exercise; it is a prerequisite for its use in advanced pharmaceutical synthesis[4].
Fragment-Based Drug Discovery (FBDD)
The pyrrolidine core offers a rigid, 3D conformation that allows medicinal chemists to explore novel pharmaceutical space, effectively "escaping flatland"[1]. The secondary amine can be readily functionalized (e.g., via N-alkylation or amidation), while the tert-butyl ester acts as a robust protecting group during these transformations, only to be selectively removed later to reveal the carboxylic acid for further coupling.
Therapeutic Applications
Derivatives of pyrrolidine-3-carboxylates have shown profound efficacy in multiple therapeutic areas:
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Antimalarial Agents: 4-Aryl pyrrolidines synthesized from similar chiral precursors have been identified as orally efficacious antimalarial agents, demonstrating significant potency against drug-resistant Plasmodium falciparum strains[5].
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Endothelin Antagonists: Pyrrolidine-3-carboxylic acid derivatives have been extensively optimized to create highly specific, orally active Endothelin B (ETB) antagonists, which are critical in treating metabolic and cardiovascular diseases[6].
Fig 2: Integration of the chiral pyrrolidine scaffold into Fragment-Based Drug Discovery workflows.
Conclusion
The rigorous physicochemical profiling of (R)-tert-butyl pyrrolidine-3-carboxylate establishes a foundation of trust for its integration into complex synthetic pathways. By employing self-validating protocols like lock-mass corrected HRMS and DTG-correlated thermal profiling, researchers can confidently utilize its molecular weight (171.24 g/mol ) and boiling point (~219.2 °C) to optimize reaction conditions, ultimately accelerating the discovery of novel therapeutics.
References
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Next Peptide. 681288-45-9 | (R)-tert-Butyl pyrrolidine-3-carboxylate.
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ChemicalBook. 681288-45-9 | CAS DataBase.
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[3] Synblock. CAS 681288-45-9 | (R)-tert-Butyl pyrrolidine-3-carboxylate. 3
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[5] National Institutes of Health (NIH) PMC. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. 5
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[1] White Rose eTheses Online. Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. 1
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[4] Capot Chemical. 681288-45-9 | (R)-tert-butyl pyrrolidine-3-carboxylate. 4
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[6] Journal of Medicinal Chemistry - ACS Publications. Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. 6
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- 4. 681288-45-9 | (R)-tert-butyl pyrrolidine-3-carboxylate - Capot Chemical [capotchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
